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(Hex-5-en-1-yl)(propyl)amine

Cat. No.: B13317817
M. Wt: 141.25 g/mol
InChI Key: QUPXLKROQLHXHH-UHFFFAOYSA-N
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Description

(Hex-5-en-1-yl)(propyl)amine is a chemical compound classified as a secondary amine that serves as a valuable building block in organic synthesis and medicinal chemistry research. The molecule integrates two key functional groups: a secondary amine and a terminal alkene moiety. The amine group, similar to that in propylamine (n-propylamine), acts as a weak base (pKa of propylamine is ~10.71) and can participate in salt formation or serve as a site for further derivatization . The terminal hex-5-en-1-yl chain, structurally analogous to the alcohol in hex-5-en-1-ol, provides a versatile handle for various chemical transformations . The terminal alkene (carbon-carbon double bond) is highly reactive and enables the compound to undergo crucial carbon-carbon bond-forming reactions. These include hydrofunctionalization, oxidation to epoxides or diols, and metathesis reactions, which are fundamental techniques for constructing complex molecular architectures . As a secondary amine, it can also be used in the synthesis of more complex amine derivatives or incorporated into larger molecular frameworks. This compound is intended for research applications only and is not for diagnostic or therapeutic use. Researchers should handle this compound with appropriate safety precautions. While specific hazard data for this exact molecule is not available, similar unsaturated amines are often flammable and can cause skin and eye irritation . It is recommended to consult the safety data sheet and perform all procedures in a well-ventilated fume hood using suitable personal protective equipment.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H19N B13317817 (Hex-5-en-1-yl)(propyl)amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H19N

Molecular Weight

141.25 g/mol

IUPAC Name

N-propylhex-5-en-1-amine

InChI

InChI=1S/C9H19N/c1-3-5-6-7-9-10-8-4-2/h3,10H,1,4-9H2,2H3

InChI Key

QUPXLKROQLHXHH-UHFFFAOYSA-N

Canonical SMILES

CCCNCCCCC=C

Origin of Product

United States

Chemical Reactivity and Transformative Potential of Hex 5 En 1 Yl Propyl Amine

Reactions Involving the Secondary Amine Functionality

The lone pair of electrons on the nitrogen atom of the secondary amine group confers nucleophilicity and basicity, allowing for a range of chemical transformations.

The secondary amine of (Hex-5-en-1-yl)(propyl)amine can be readily converted into a tertiary amine through N-alkylation. This transformation is significant as it allows for the introduction of a third, distinct alkyl group, thereby increasing molecular complexity. Common methods for N-alkylation include reaction with alkyl halides and reductive amination.

Direct alkylation with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) proceeds via a nucleophilic substitution (SN2) mechanism. pressbooks.pub The amine acts as the nucleophile, attacking the electrophilic carbon of the alkyl halide. This method is straightforward but can sometimes lead to overalkylation, forming a quaternary ammonium (B1175870) salt, although this is less of a concern when starting with a secondary amine to make a tertiary one. wikipedia.org

Reductive amination is another powerful method for N-alkylation that offers high selectivity. tandfonline.commasterorganicchemistry.com This process involves the reaction of the secondary amine with an aldehyde or a ketone to form an intermediate iminium ion, which is then reduced in situ to the tertiary amine. mdma.chchemistrysteps.com A key advantage of this one-pot procedure is the use of mild reducing agents, such as sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) or sodium cyanoborohydride (NaBH3CN), which are selective for the iminium ion over the carbonyl starting material. masterorganicchemistry.comchemistrysteps.com This method avoids the formation of quaternary ammonium byproducts. masterorganicchemistry.com

Below is a table illustrating potential N-alkylation reactions to form various tertiary amine derivatives from this compound.

Alkylating Agent/MethodReagent(s)Product
MethylationMethyl iodide (CH₃I)(Hex-5-en-1-yl)(methyl)(propyl)amine
EthylationEthyl bromide (CH₃CH₂Br)(Ethyl)this compound
BenzylationBenzyl chloride (C₆H₅CH₂Cl)(Benzyl)this compound
Reductive AminationFormaldehyde, NaBH(OAc)₃(Hex-5-en-1-yl)(methyl)(propyl)amine
Reductive AminationAcetaldehyde, NaBH₃CN(Ethyl)this compound

The secondary amine functionality can be derivatized for several purposes, including to protect the amine during subsequent reactions, to alter the molecule's chemical properties, or for analytical detection and characterization.

Acylation: One of the most common derivatization strategies is acylation, which involves the reaction of the amine with an acyl halide (like acetyl chloride) or an acid anhydride (B1165640) to form an amide. simply.sciencesavemyexams.comtuttee.co This reaction is typically rapid and proceeds via a nucleophilic acyl substitution mechanism. savemyexams.com The resulting N-propyl-N-(hex-5-en-1-yl)acetamide is significantly less nucleophilic and basic than the parent amine, which can be useful if the alkene moiety is to be modified under conditions that are incompatible with a free amine. The acylation is often performed in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, to neutralize the HCl byproduct. savemyexams.comyoutube.com

Derivatization for Analysis: For analytical purposes, especially in gas chromatography (GC), derivatization is often employed to increase the volatility and thermal stability of amines. researchgate.netgcms.czsigmaaldrich.com Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to replace the active hydrogen on the nitrogen with a trimethylsilyl (B98337) (TMS) group. sigmaaldrich.com Alternatively, acylation with fluorinated reagents, such as trifluoroacetic anhydride (TFAA), produces derivatives that are highly responsive to electron capture detection (ECD), enabling trace-level analysis. gcms.cz Chloroformates, like propyl chloroformate, are also used to generate stable carbamate (B1207046) derivatives suitable for GC analysis. phenomenex.com

The table below summarizes common derivatization strategies for the secondary amine group.

Derivatization TypeReagentDerivative Class
AcylationAcetyl chlorideAmide
AcylationBenzoyl chlorideAmide
SilylationBSTFASilylamine
AcylationTrifluoroacetic anhydride (TFAA)Fluoroacetamide
Carbamate FormationPropyl chloroformateCarbamate

Reactions Involving the Terminal Alkene Moiety

The terminal double bond in this compound is a site of high electron density, making it susceptible to a wide range of electrophilic addition and pericyclic reactions.

Cycloaddition reactions are powerful tools for ring formation, where two unsaturated molecules react to form a cyclic adduct. wikipedia.org The terminal alkene of this compound can participate as the 2π-electron component (the "enophile") in several types of cycloadditions.

[4+2] Cycloaddition (Diels-Alder Reaction): In the Diels-Alder reaction, a conjugated diene reacts with a dienophile (an alkene) to form a six-membered ring. wikipedia.orgorganic-chemistry.orglibretexts.org The terminal alkene in this compound can act as a dienophile. The reaction rate is generally enhanced when the dienophile possesses electron-withdrawing groups, which is not the case here. organic-chemistry.org Therefore, reactions with electron-rich dienes (inverse-electron-demand Diels-Alder) or reactions under thermal conditions may be required to achieve reasonable yields.

[3+2] Cycloaddition (1,3-Dipolar Cycloaddition): This reaction occurs between a 1,3-dipole and a dipolarophile (the alkene) to form a five-membered heterocyclic ring. nih.govorganic-chemistry.orgwikipedia.org The alkene moiety of this compound can serve as the dipolarophile. This reaction is a highly efficient method for constructing five-membered heterocycles. Depending on the 1,3-dipole used, a variety of heterocyclic systems can be synthesized. For instance, reaction with an azide (B81097) would yield a triazoline, while reaction with a nitrile oxide would produce an isoxazoline.

The following table provides examples of potential cycloaddition partners for the alkene moiety.

Reaction TypeCycloaddition PartnerProduct Ring System
[4+2] Diels-Alder1,3-Butadiene (B125203)Cyclohexene derivative
[4+2] Diels-AlderCyclopentadieneBicyclic alkene (norbornene derivative)
[3+2] 1,3-DipolarPhenyl azideTriazoline
[3+2] 1,3-DipolarBenzonitrile oxideIsoxazoline
[3+2] 1,3-DipolarNitroneIsoxazolidine

Haloamination involves the addition of a halogen and a nitrogen group across a double bond. In the case of this compound, this reaction can proceed intramolecularly, providing an efficient route to nitrogen-containing heterocycles.

A common example is iodocyclization, where the molecule is treated with iodine (I₂) in the presence of a mild base like sodium bicarbonate. researchgate.net The reaction is initiated by the electrophilic attack of iodine on the terminal alkene, forming a cyclic iodonium (B1229267) ion intermediate. The pendant secondary amine then acts as an intramolecular nucleophile, attacking one of the carbons of the iodonium ion to close the ring. This nucleophilic attack typically follows Baldwin's rules, favoring the formation of a five- or six-membered ring. For a hex-5-enylamine system, this intramolecular cyclization (a 6-exo-tet cyclization) leads to the formation of a 2-(iodomethyl)piperidine (B599177) derivative. This transformation simultaneously installs a heterocyclic core and a reactive carbon-iodine bond, which can be used for further synthetic modifications.

Hydrofunctionalization is the addition of an H-X molecule across a double bond. wikipedia.org While intramolecular hydroamination (adding the N-H bond of the same molecule) is a possible reaction, this section focuses on the addition of other H-X moieties to introduce new functionality.

Hydroboration-Oxidation: This two-step sequence is a classic method for the anti-Markovnikov hydration of an alkene. masterorganicchemistry.comwikipedia.orgchemistrysteps.comlibretexts.org Treatment of the alkene with a borane (B79455) reagent (e.g., BH₃·THF or 9-BBN), followed by oxidative workup with hydrogen peroxide (H₂O₂) and base, results in the formation of a terminal primary alcohol. chemistrysteps.com This reaction proceeds with syn-stereochemistry and places the hydroxyl group on the terminal carbon, yielding 6-((propyl)amino)hexan-1-ol. The amine functionality is generally tolerated under these conditions.

Wacker-Tsuji Oxidation: This palladium-catalyzed reaction transforms a terminal alkene into a methyl ketone. alfa-chemistry.comrsc.orgorganic-chemistry.orgwikipedia.org The classic Wacker process uses PdCl₂ as a catalyst, a copper co-catalyst, and oxygen as the terminal oxidant. organic-chemistry.orgwikipedia.org Applying this to this compound would yield 6-((propyl)amino)hexan-2-one. The amine group can potentially coordinate to the palladium catalyst, so protection of the amine (e.g., by acylation) may be necessary to achieve high yields. libretexts.org

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Mechanistic Insights into Chemical Transformations Involving Hex 5 En 1 Yl Propyl Amine

Elucidation of Catalytic Cycles in Hydroamination Processes

Hydroamination, the addition of an N-H bond across a carbon-carbon multiple bond, is an atom-economical method for synthesizing substituted amines. For a substrate like (Hex-5-en-1-yl)(propyl)amine, this can occur as an intramolecular process, leading to the formation of cyclic amines. The catalytic cycles for these transformations are highly dependent on the nature of the metal catalyst employed.

Late transition metals such as rhodium, palladium, and iridium are effective catalysts for the intramolecular hydroamination of unactivated alkenes. acs.orgnih.govnih.gov A general catalytic cycle with a rhodium catalyst, for instance, can be proposed for the cyclization of this compound. The cycle typically begins with the coordination of the aminoalkene to the rhodium complex. This is followed by the oxidative addition of the N-H bond to the metal center, forming a rhodium-hydrido-amido species. Subsequently, migratory insertion of the tethered alkene into the rhodium-hydride or rhodium-amide bond occurs. The final step is the reductive elimination of the cyclic amine product, which regenerates the active catalyst.

Early transition metals and lanthanides also catalyze hydroamination reactions, although they are often more sensitive to air and moisture. mdpi.com Their mechanism typically involves the formation of a metal-amido complex, followed by the insertion of the alkene into the metal-nitrogen bond. acs.org Protonolysis of the resulting metal-alkyl intermediate by another molecule of the substrate then releases the cyclic amine and regenerates the metal-amido catalyst. acs.org

Copper-catalyzed systems have also been developed for the intramolecular hydroamination of unactivated alkenes with secondary amines. acs.org A plausible mechanism involves the reaction of the secondary amine with a copper(I) precursor to form a copper amide intermediate. This is followed by the coordination of the alkene to the copper center and subsequent insertion of the C=C bond into the Cu-N bond. The resulting copper-alkyl intermediate then undergoes protonolysis to yield the cyclized product and regenerate the active catalyst. acs.org

The choice of catalyst and reaction conditions can significantly influence the efficiency of the hydroamination reaction. Below is a table summarizing the catalytic activity of different metal complexes in the intramolecular hydroamination of a representative secondary aminoalkene.

Catalyst SystemSubstrateProductYield (%)Reference
[Ir(COD)Cl]₂N-benzyl-4-penten-1-amine1-benzyl-2-methylpyrrolidine95 nih.gov
[Rh(COD)₂]BF₄ / L2N-benzyl-4-penten-1-amine1-benzyl-2-methylpyrrolidine>98 nih.gov
Cu(O-t-Bu) / XantphosN-benzyl-4-penten-1-amine1-benzyl-2-methylpyrrolidine92 acs.org

Understanding Regioselectivity and Stereoselectivity in Alkene Functionalization

In the context of this compound, the intramolecular hydroamination can lead to the formation of different ring sizes and stereoisomers. The regioselectivity of the reaction determines the size of the resulting heterocyclic ring. For this compound, a 6-membered ring (1-propyl-2-methylpiperidine) would be the result of a Markovnikov addition, while a 7-membered ring would result from an anti-Markovnikov addition. In intramolecular hydroamination, the formation of five- or six-membered rings is generally favored. acs.org

The regioselectivity can be controlled by the choice of the catalyst. Late transition-metal catalysts often favor the Markovnikov product. nih.govnih.gov For instance, palladium-catalyzed hydroamination of vinylarenes with secondary amines typically yields the Markovnikov product. nih.gov In contrast, some catalyst systems can be tuned to favor the anti-Markovnikov product. For example, a base-mediated, transition-metal-free hydroamination of styrenes has been shown to proceed with anti-Markovnikov selectivity. rsc.org

Stereoselectivity becomes important when a new stereocenter is created during the reaction. In the intramolecular hydroamination of a chiral aminoalkene, the catalyst can influence the diastereoselectivity of the cyclization. Chiral catalysts have been developed to achieve high enantioselectivity in hydroamination reactions. mdpi.comnih.gov For example, chiral NHC-iridium complexes have been shown to be highly effective for the asymmetric intramolecular hydroamination of unactivated aminoalkenes, producing N-heterocycles with excellent optical purity. nih.gov

The following table presents data on the regioselectivity and enantioselectivity of intramolecular hydroamination for representative aminoalkenes using different chiral catalysts.

CatalystSubstrateMajor ProductRegioselectivity (M:aM)ee (%)Reference
(S)-5a (lanthanocene complex)2,2-diphenyl-4-penten-1-amine(S)-2-methyl-4,4-diphenylpyrrolidine>99:175 mdpi.com
(Ra,Ra,S,S)-[(DiPh-2,7-SICyNap)Ir(COD)][BArF4]N-benzyl-4-penten-1-amine(R)-1-benzyl-2-methylpyrrolidine>99:198 nih.gov

Mechanistic Pathways of Amine-Carbonyl Condensation and Subsequent Reduction

The reaction of a secondary amine like this compound with a carbonyl compound (aldehyde or ketone) proceeds through a condensation reaction to form an iminium ion. wikipedia.orgchemistrysteps.comyoutube.com This process is typically acid-catalyzed and is a key step in reductive amination reactions. libretexts.orgopenstax.org The mechanism involves the nucleophilic attack of the secondary amine on the carbonyl carbon to form a tetrahedral intermediate called a carbinolamine. libretexts.orgopenstax.org Protonation of the hydroxyl group of the carbinolamine makes it a good leaving group (water), which is then eliminated to form the resonance-stabilized iminium ion. chemistrysteps.comyoutube.com

The formation of the iminium ion can be under either kinetic or thermodynamic control, depending on the reaction conditions and the nature of the reactants. nih.govpku.edu.cnacs.orgresearchgate.net For instance, in a dynamic library of imines, one imine might form faster (kinetic product), while another might be more stable and predominate at equilibrium (thermodynamic product). nih.govacs.org

The iminium ion intermediate is then reduced in the subsequent step of a reductive amination. rsc.org Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough not to reduce the starting carbonyl compound but are effective at reducing the electrophilic iminium ion. The hydride from the reducing agent attacks the carbon of the C=N double bond of the iminium ion to yield the final tertiary amine product.

The substrate scope of reductive amination is broad, and various aldehydes and ketones can be coupled with secondary amines. The following table provides examples of the reductive amination of different carbonyl compounds with a representative secondary amine.

Aldehyde/KetoneAmineReducing AgentProductYield (%)Reference
BenzaldehydeDibenzylamineHCOOH/TC-1Tribenzylamine95 researchgate.net
4-MethoxybenzaldehydeN-methylanilineHCOOH/TC-1N-(4-methoxybenzyl)-N-methylaniline98 researchgate.net
CyclohexanoneMorpholineNaBH(OAc)₃4-cyclohexylmorpholine94 ucla.edu

Ionic and Concerted Mechanisms in Amination Reactions

The formation of the C-N bond in amination reactions can proceed through either a stepwise (ionic) or a concerted mechanism. youtube.comkhanacademy.org A concerted reaction is a single-step process where bond breaking and bond formation occur simultaneously through a single transition state. youtube.com In contrast, a stepwise mechanism involves the formation of one or more reactive intermediates and multiple transition states. khanacademy.org

In the context of hydroamination, the mechanism can be either concerted or stepwise depending on the catalyst and substrate. acs.org For example, a computational study on a metal-free intramolecular hydroamination catalyzed by a frustrated Lewis pair suggested a concerted mechanism for the C-N bond formation step. rsc.org DFT calculations can be used to compare the activation energies of the transition states for both pathways to determine the more favorable route. researchgate.netresearchgate.net

The nucleophilic addition of the amine to the alkene can be considered in a similar light. A stepwise mechanism would involve the formation of a zwitterionic intermediate, where the amine has added to the double bond, but the proton transfer has not yet occurred. A concerted mechanism would involve the simultaneous formation of the C-N bond and the transfer of a proton from the nitrogen to one of the carbons of the former double bond. Computational studies on the nucleophilic addition of amines to activated alkenes can provide insights into the favorability of a concerted versus a stepwise pathway. medjchem.com

Applications of Hex 5 En 1 Yl Propyl Amine As a Synthetic Building Block

Precursor in the Synthesis of Nitrogen-Containing Heterocycles

The structural framework of (Hex-5-en-1-yl)(propyl)amine is ideally suited for intramolecular cyclization reactions to form substituted piperidines, a prevalent motif in many natural products and pharmaceuticals. nih.govwikipedia.org The presence of a nitrogen atom and a terminal alkene at appropriate positions within the same molecule facilitates ring closure through various synthetic strategies. nih.gov

One of the most common methods to effect this transformation is through intramolecular hydroamination, where the N-H bond adds across the C=C double bond. This reaction can be catalyzed by a variety of transition metal complexes, including those based on rhodium, gold, and other late transition metals. The choice of catalyst and reaction conditions can influence the regioselectivity and stereoselectivity of the cyclization, leading to the formation of either the exo or endo cyclized product. For N-substituted hex-5-en-1-amines, the 6-exo-trig cyclization is generally favored, yielding 2-methylpiperidine (B94953) derivatives.

Another important approach is radical cyclization. nih.gov In this method, a radical is generated on the hexenyl chain, which then attacks the nitrogen atom's lone pair or a suitably activated nitrogen-containing group to form the piperidine (B6355638) ring. Radical-mediated processes are often effective for the formation of six-membered rings and can be initiated by various radical initiators. nih.gov

Electrophilic cyclization represents a further strategy for the synthesis of piperidines from alkenyl amines like this compound. nih.gov This can be achieved by activating the double bond with an electrophile, followed by the intramolecular attack of the amine. Common electrophiles used for this purpose include halonium ions (e.g., from I₂ or NBS) and mercury(II) salts.

The following table summarizes some of the key methods for the cyclization of N-substituted hex-5-en-1-amine (B1268122) analogs to form piperidine derivatives.

Cyclization MethodCatalyst/ReagentProduct TypeReference
Intramolecular HydroaminationTransition Metal Complexes (e.g., Rh, Au)Substituted Piperidines organic-chemistry.org
Radical CyclizationRadical Initiators (e.g., AIBN, Et₃B)Substituted Piperidines nih.gov
Electrophilic CyclizationElectrophiles (e.g., I₂, NBS, Hg(OAc)₂)Halogenated or Mercurated Piperidines researchgate.net
Aza-Michael ReactionOrganocatalystsSubstituted Piperidines nih.gov

Role in the Construction of Bioactive Molecule Scaffolds

The piperidine ring, readily accessible from this compound and its derivatives, is a fundamental scaffold in a vast array of bioactive molecules and pharmaceuticals. ajchem-a.commdpi.comopenmedicinalchemistryjournal.comnih.gov The ability to introduce substituents onto the piperidine ring during or after the cyclization of N-substituted hex-5-en-1-amines allows for the synthesis of a diverse library of compounds with potential therapeutic applications.

For instance, substituted piperidines are central to the structure of numerous alkaloids, which exhibit a wide range of pharmacological activities. The synthetic routes starting from alkenyl amines provide a powerful tool for the total synthesis of these natural products and their analogs. Furthermore, many synthetic drugs contain the piperidine moiety, which often plays a crucial role in binding to biological targets such as receptors and enzymes. The N-propyl group in the cyclized product of this compound, for example, can influence the lipophilicity and binding affinity of the final molecule.

Research has demonstrated that the stereochemistry of the substituents on the piperidine ring is often critical for biological activity. Therefore, the development of stereoselective cyclization methods for N-substituted hex-5-en-1-amines is of paramount importance for the synthesis of enantiomerically pure bioactive molecules. rsc.org

Intermediate in the Preparation of Advanced Organic Materials

While the primary application of this compound and its analogs lies in the synthesis of heterocycles for biological applications, the functional groups present in these molecules also make them potential intermediates in the preparation of advanced organic materials. The amine functionality can be utilized for the formation of polymers such as polyamides and polyimines, while the double bond can participate in polymerization reactions or be used for surface modification.

Nitrogen-containing polymers have found applications in various fields, including as corrosion inhibitors, flocculants, and in the development of materials with specific electronic or optical properties. The ability to incorporate the cyclic amine structure derived from this compound into a polymer backbone could lead to materials with unique conformational properties and functionalities.

Derivatization for Chiral Auxiliary and Ligand Development

Chiral amines and their derivatives are widely used as chiral auxiliaries and ligands in asymmetric synthesis. wikipedia.org A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to control the stereochemical outcome of a reaction. After the desired transformation, the auxiliary can be removed and ideally recycled.

This compound, if resolved into its enantiomers, or if derivatized with a chiral moiety, has the potential to be used as a chiral auxiliary. The amine functionality provides a handle for attachment to a substrate, and the stereocenter(s) could influence the facial selectivity of reactions on the substrate.

Q & A

Basic: What are the recommended synthetic routes for (Hex-5-en-1-yl)(propyl)amine, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis of this compound typically involves alkylation or reductive amination strategies. For alkylation:

  • Step 1 : React hex-5-en-1-amine with propyl bromide in the presence of a base (e.g., K₂CO₃) under reflux in a polar aprotic solvent (e.g., DMF).
  • Step 2 : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient).
    For reductive amination:
  • Use hex-5-enal and propylamine with a reducing agent (e.g., NaBH₃CN) in methanol at room temperature.
    Optimization Tips :
  • Monitor reaction progress via TLC or GC-MS to minimize byproducts like dialkylated amines.
  • Adjust solvent polarity (e.g., THF vs. DMF) to control reaction kinetics .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Identify vinyl protons (δ 5.2–5.8 ppm, multiplet) and amine protons (δ 1.2–1.6 ppm, broad).
    • ¹³C NMR : Confirm the presence of the hex-5-enyl chain (sp² carbons at ~125–130 ppm).
  • IR Spectroscopy : Detect N-H stretches (~3300 cm⁻¹) and C=C stretches (~1640 cm⁻¹).
  • Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ and fragmentation patterns.
    Note : Compare data with PubChem entries for structurally related amines (e.g., hex-5-yn-1-amine) to validate assignments .

Advanced: How can computational modeling elucidate the reactivity of the hex-5-enyl group in this compound?

Methodological Answer:

  • Perform DFT calculations (e.g., B3LYP/6-31G*) to:
    • Map electron density around the double bond to predict regioselectivity in electrophilic additions.
    • Simulate transition states for potential cyclization reactions (e.g., forming pyrrolidine derivatives).
  • Use molecular docking to explore interactions with biological targets (e.g., enzymes), leveraging the hydrophobic hexenyl chain for binding affinity .

Advanced: How should researchers resolve contradictions in reported biological activities of similar amines?

Methodological Answer:

  • Step 1 : Replicate assays under standardized conditions (e.g., enzyme inhibition using purified targets vs. cell-based models).
  • Step 2 : Validate purity (>95% via HPLC) to rule out contaminant-driven effects.
  • Step 3 : Cross-reference with structurally analogous compounds (e.g., pyrazole-derived amines) to identify substituent-dependent trends .
    Example : If antimicrobial activity conflicts arise, test against a broader panel of bacterial strains with controlled pH and temperature .

Basic: What safety protocols are essential for handling this compound?

Methodological Answer:

  • Ventilation : Use fume hoods due to volatile amine emissions.
  • PPE : Nitrile gloves, lab coats, and safety goggles.
  • Storage : Inert atmosphere (N₂ or Ar) at 4°C to prevent oxidation of the double bond.
    Toxicology Note : Refer to EPA DSSTox guidelines for amine handling, as structural analogs like diethyl(propyl)amine require acute toxicity profiling .

Advanced: How can structure-activity relationships (SAR) guide the design of derivatives with enhanced bioactivity?

Methodological Answer:

  • Modify Substituents :
    • Replace the propyl group with bulkier alkyl chains to enhance lipophilicity (e.g., hexyl) for membrane penetration.
    • Introduce electron-withdrawing groups (e.g., -F) on the hexenyl chain to stabilize charge-transfer interactions.
  • Assay Design : Test derivatives against cancer cell lines (e.g., MCF-7) using MTT assays, comparing IC₅₀ values to parent compound .

Advanced: What analytical challenges arise in quantifying this compound in complex matrices?

Methodological Answer:

  • Sample Preparation : Use solid-phase extraction (C18 columns) to isolate the amine from biological fluids.
  • Detection : Employ LC-MS/MS with a HILIC column for polar amine retention.
  • Calibration : Spike matrices with deuterated internal standards (e.g., d₃-propylamine) to correct for ion suppression .

Basic: How does the double bond in the hex-5-enyl group influence physicochemical properties?

Methodological Answer:

  • Solubility : The nonpolar hexenyl chain reduces water solubility but enhances lipid bilayer permeability.
  • Basicity : The amine’s pKa (~10.5) is slightly lowered due to electron-withdrawing effects of the double bond.
  • Reactivity : Susceptible to ozonolysis or hydrohalogenation, enabling downstream functionalization .

Advanced: What strategies mitigate side reactions during N-functionalization of this amine?

Methodological Answer:

  • Protection-Deprotection : Use Boc anhydride to protect the amine before alkylation, then deprotect with TFA.
  • Catalysis : Employ Pd/C or RuPhos ligands for cross-coupling reactions to minimize oligomerization.
  • Byproduct Analysis : Characterize side products (e.g., Schiff bases) via GC-MS and optimize stoichiometry .

Advanced: How can researchers assess the environmental impact of this compound?

Methodological Answer:

  • Biodegradation Studies : Incubate with soil microbiota and monitor degradation via LC-MS over 28 days.
  • Ecotoxicity : Test on Daphnia magna (48-hour LC₅₀) and algal growth inhibition (OECD 201).
  • Computational Tools : Use EPI Suite to predict bioaccumulation and persistence .

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